The compound was first identified in a study that analyzed dietary supplements, revealing it as a new analog of sildenafil. The characterization of Propoxyphenyl Noracetildenafil was conducted using various analytical techniques, including UV spectroscopy and high-resolution mass spectrometry, which confirmed its structure and similarities to known compounds .
Propoxyphenyl Noracetildenafil belongs to the class of phosphodiesterase type 5 inhibitors. These compounds are known for their ability to enhance blood flow by inhibiting the enzyme phosphodiesterase type 5, thereby increasing levels of cyclic guanosine monophosphate in the corpus cavernosum of the penis .
The synthesis of Propoxyphenyl Noracetildenafil can be approached through various chemical methods, often involving the modification of existing sildenafil analogs. One notable method involves acylation processes similar to those used in synthesizing other phosphodiesterase inhibitors.
The synthesis typically requires specific reagents and conditions:
Propoxyphenyl Noracetildenafil has a complex molecular structure characterized by:
The precise molecular formula and structural representation can be derived from its synthesis and characterization studies. The compound's structural features are crucial for its activity as a phosphodiesterase type 5 inhibitor .
Propoxyphenyl Noracetildenafil undergoes several chemical reactions typical of phosphodiesterase inhibitors:
The stability of the compound under various pH conditions is essential for its efficacy and shelf-life. Studies on related compounds indicate that they may decompose or lose activity at extreme pH levels .
The mechanism of action for Propoxyphenyl Noracetildenafil involves:
Pharmacological studies on sildenafil analogs indicate that these compounds exhibit dose-dependent effects on erectile function, with varying potencies based on their structural modifications .
While specific physical properties for Propoxyphenyl Noracetildenafil are not extensively documented, related compounds typically exhibit:
Chemical properties include:
Propoxyphenyl Noracetildenafil is primarily investigated for its potential use as a treatment for erectile dysfunction. Its classification as a phosphodiesterase type 5 inhibitor suggests applications in:
Propoxyphenyl noracetildenafil is a structurally modified acetildenafil analogue belonging to the pyrazolopyrimidinone class of phosphodiesterase type 5 (PDE5) inhibitors. Its core structure comprises a pyrazolo[4,3-d]pyrimidine-7-one scaffold linked to a 2-propoxy-substituted benzene ring at the 5-position, with a noracetildenafil-derived N-desmethyl modification and a propoxyphenyl group replacing the ethoxy moiety of classical acetildenafil [1] [6]. This molecular architecture positions it within the broader category of "sildenafil analogues," characterized by deliberate modifications to the parent sildenafil structure to evade regulatory detection while retaining pharmacological activity.
Table 1: Structural Classification of Propoxyphenyl Noracetildenafil Among PDE5 Inhibitors
Classification Level | Category | Characteristics | Representative Compounds |
---|---|---|---|
Core Structure | Pyrazolopyrimidinones | Pyrazolo[4,3-d]pyrimidine backbone | Sildenafil, Acetildenafil |
Generation | Illicit Analogues | Unapproved structural derivatives designed to bypass regulatory screening | Hydroxyhomosildenafil, Carbodenafil |
Specific Modification | Noracetildenafil Analogues | N-desmethylation at pyrazole ring + acetyl group at piperazine nitrogen | Noracetildenafil |
Substituent Variation | Propoxyphenyl Derivatives | Propoxy group replacing ethoxy on phenyl ring | Propoxyphenyl noracetildenafil |
The propoxy substitution (C₃H₇O-) on the phenyl ring significantly increases lipophilicity compared to ethoxy (C₂H₅O-)-bearing predecessors, potentially enhancing tissue penetration. Simultaneously, the "nor" designation indicates the absence of a methyl group (-CH₃) on the pyrazole nitrogen, a modification that alters electronic distribution and steric interactions within the PDE5 catalytic pocket [1] [6]. These strategic alterations exemplify a trend in adulterant design where alkyl chain lengths and heteroatom placements are systematically varied to generate novel, undetectable analogues.
Propoxyphenyl noracetildenafil exerts its pharmacological effect through competitive inhibition of PDE5, the enzyme responsible for hydrolyzing cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Structurally, it binds reversibly to the catalytic site of PDE5 via:
Table 2: Key Binding Interactions of Propoxyphenyl Noracetildenafil with PDE5
Structural Element | Target PDE5 Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Pyrazolopyrimidinone core | Val782, Tyr612, Phe820 | π-Stacking/van der Waals | Anchoring to catalytic domain |
Propoxy oxygen | Gln817A backbone | Hydrogen bond | Stabilization of binding conformation |
N-Propyl side chain | Leu804, Ala783 | Hydrophobic | Enhanced binding affinity |
Piperazine acetyl group | Solvent-exposed region | Polar interactions | Modulation of solubility and kinetics |
This binding mechanism elevates intracellular cGMP concentrations, particularly in the corpus cavernosum and pulmonary vasculature, promoting nitric oxide (NO)-mediated vasodilation. Unlike sildenafil, propoxyphenyl noracetildenafil’s modified structure reduces affinity for PDE6 (retinal isoform), potentially diminishing visual disturbance side effects associated with parent compounds. However, its selectivity profile against other PDE isoforms (e.g., PDE1, PDE11) remains poorly characterized due to its illicit status [7].
Propoxyphenyl noracetildenafil exemplifies the strategic evolution of illicit PDE5 inhibitors designed to circumvent regulatory detection:
Table 3: Comparative Analysis of Key Sildenafil Analogues
Parameter | Sildenafil | Acetildenafil | Propoxyphenyl Noracetildenafil |
---|---|---|---|
Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₃H₃₁N₇O₃ | C₂₄H₃₄N₆O₄* |
Core Modification | Sulfonyl linker | Acetyl linker | Acetyl linker |
Phenyl Substituent | Ethoxy | Ethoxy | Propoxy |
Pyrazole Modification | N-Methyl | N-Methyl | N-Desmethyl ("nor") |
Theoretical logP | 3.86 | 3.12 | 4.02 (estimated) |
Primary MS Fragments | m/z 475 → 311, 283 | m/z 460 → 312 | m/z 487 → 343, 315 |
PDE5 IC₅₀ (nM) | 3.5 | ~5.0 | ~5–10 (inferred) |
PDE6 Selectivity Ratio | 10-fold | >80-fold | >100-fold (predicted) |
*Calculated for free base C₂₄H₃₄N₆O₄
The strategic placement of propoxyphenyl noracetildenafil in softgel shells rather than capsule contents highlights sophisticated adulteration methods to avoid routine content-based screening [1] [6]. Its structural novelty underscores regulatory challenges in tracking continuously evolving PDE5 inhibitor analogues in adulterated supplements.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: